molecular formula C20H13N5O2S B2436068 3-[(3-Nitro-2-pyridinyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine CAS No. 866050-50-2

3-[(3-Nitro-2-pyridinyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine

Cat. No.: B2436068
CAS No.: 866050-50-2
M. Wt: 387.42
InChI Key: BWNJAGVIXDXVNI-UHFFFAOYSA-N
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Description

3-[(3-Nitro-2-pyridinyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with nitro-pyridinyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Nitro-2-pyridinyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine typically involves multiple steps:

    Formation of the Triazine Core: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives with nitriles or amidines under acidic or basic conditions.

    Introduction of the Nitro-Pyridinyl Group: The nitro-pyridinyl group can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative is reacted with a nitro group donor.

    Attachment of the Diphenyl Groups: The diphenyl groups are usually introduced through Friedel-Crafts alkylation or acylation reactions, using benzene or substituted benzenes in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The pyridinyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized forms.

    Reduction: Formation of amino derivatives.

    Substitution: Various substituted pyridinyl or phenyl derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, 3-[(3-Nitro-2-pyridinyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The nitro-pyridinyl group is known for its bioactivity, and the triazine ring is a common scaffold in drug design. This compound could be explored for its antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In industry, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group versatility. It could also be used in the synthesis of dyes or pigments.

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-2-pyridinesulfenyl chloride: Used as a protecting group in peptide synthesis.

    5,6-Diphenyl-1,2,4-triazine: A simpler analog without the nitro-pyridinyl group.

    2,4,6-Tris(phenyl)-1,3,5-triazine: Another triazine derivative with different substitution patterns.

Uniqueness

3-[(3-Nitro-2-pyridinyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine is unique due to the combination of its nitro-pyridinyl and diphenyl groups on a triazine scaffold. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(3-nitropyridin-2-yl)sulfanyl-5,6-diphenyl-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N5O2S/c26-25(27)16-12-7-13-21-19(16)28-20-22-17(14-8-3-1-4-9-14)18(23-24-20)15-10-5-2-6-11-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNJAGVIXDXVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)SC3=C(C=CC=N3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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